tert-Butyl (R)-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, an ethoxyphenyl group, and a hydroxyethyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions can vary, but common bases used include triethylamine or pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile .
Industrial production methods for carbamates often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The compound can be selectively removed under acidic conditions, allowing for the deprotection of the amine and subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate include:
tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
tert-Butyl carbanilate: Used in the synthesis of various organic compounds and as a protecting group for phenols.
The uniqueness of tert-Butyl ®-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate lies in its specific combination of functional groups, which provides versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C15H23NO4 |
---|---|
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-5-19-12-8-6-11(7-9-12)13(10-17)16-14(18)20-15(2,3)4/h6-9,13,17H,5,10H2,1-4H3,(H,16,18)/t13-/m0/s1 |
InChI-Schlüssel |
GOTGJLLWSQHSEE-ZDUSSCGKSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)[C@H](CO)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.